molecular formula C21H21ClN2O3 B5348866 4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one

4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one

Cat. No. B5348866
M. Wt: 384.9 g/mol
InChI Key: HVPMKPOYPNHGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. This compound has been widely studied for its potential use in scientific research due to its unique chemical structure and properties.

Mechanism of Action

4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one acts as a partial agonist at the 5-HT1B and 5-HT2A receptors, which are both involved in the regulation of mood, anxiety, and other cognitive processes. It has been shown to increase the release of serotonin in certain brain regions, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including alterations in heart rate, blood pressure, body temperature, and respiration. It has also been shown to affect various neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its psychoactive effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one in lab experiments is its high affinity for serotonin receptors, which allows for precise manipulation of the serotonin system. However, its psychoactive effects may limit its use in certain experiments, and its potential for abuse must be carefully considered.

Future Directions

There are several potential future directions for 4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one research, including further investigation into its mechanism of action and its potential therapeutic applications. It may also be useful in studying the role of serotonin in various psychiatric disorders, such as depression and anxiety. Additionally, the development of more selective agonists and antagonists for the 5-HT1B and 5-HT2A receptors may provide new insights into the role of these receptors in various physiological and pathological processes.

Synthesis Methods

4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one can be synthesized through a multistep process involving the reaction of 4-chlorobenzaldehyde with piperazine in the presence of a base, followed by the addition of 6-methoxy-2H-chromen-2-one under acidic conditions. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for serotonin receptors, specifically the 5-HT1B and 5-HT2A receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-26-18-6-7-20-19(13-18)15(12-21(25)27-20)14-23-8-10-24(11-9-23)17-4-2-16(22)3-5-17/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPMKPOYPNHGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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